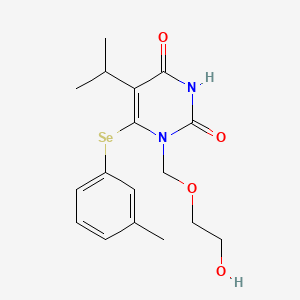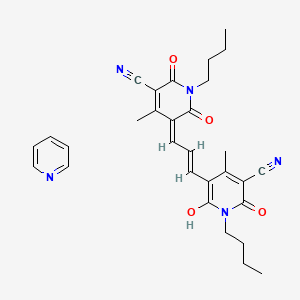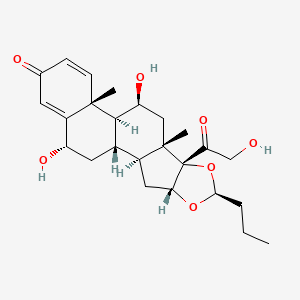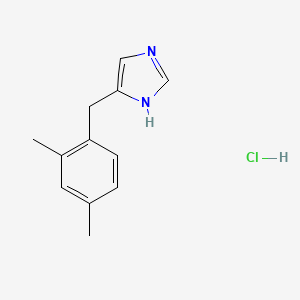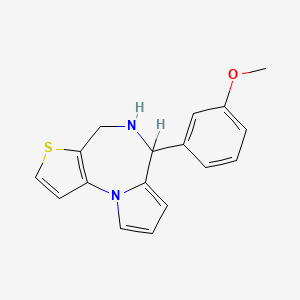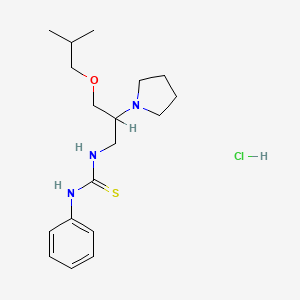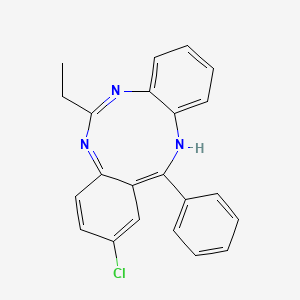
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(1-oxo-3-((phenylmethyl)amino)propyl)-, dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(1-oxo-3-((phenylmethyl)amino)propyl)-, dichloride is a complex organic compound with a molecular formula of C32H48N6O2·2Cl . This compound is known for its unique structure, which includes multiple nitrogen atoms and spirocyclic rings. It is used in various scientific research fields due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(1-oxo-3-((phenylmethyl)amino)propyl)-, dichloride typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the diaza and diazonia groups. The final steps involve the addition of the phenylmethylamino propyl groups and the formation of the dichloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(1-oxo-3-((phenylmethyl)amino)propyl)-, dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(1-oxo-3-((phenylmethyl)amino)propyl)-, dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(1-oxo-3-((phenylmethyl)amino)propyl)-, dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12-Tetraazadispiro(5.2.5.2)hexadecane: This compound shares a similar spirocyclic structure but lacks the phenylmethylamino propyl groups.
4-Azatetracyclo(5.3.2.0(2,10).0(3,6))dodeca-8,11-dien-5-one: Another spirocyclic compound with different functional groups.
Uniqueness
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(1-oxo-3-((phenylmethyl)amino)propyl)-, dichloride is unique due to its specific combination of spirocyclic rings, diaza and diazonia groups, and phenylmethylamino propyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
95461-35-1 |
|---|---|
Fórmula molecular |
C32H48Cl2N6O2 |
Peso molecular |
619.7 g/mol |
Nombre IUPAC |
3-(benzylamino)-1-[12-[3-(benzylamino)propanoyl]-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-1-one;dichloride |
InChI |
InChI=1S/C32H48N6O2.2ClH/c39-31(11-13-33-27-29-7-3-1-4-8-29)35-15-19-37(20-16-35)23-25-38(26-24-37)21-17-36(18-22-38)32(40)12-14-34-28-30-9-5-2-6-10-30;;/h1-10,33-34H,11-28H2;2*1H/q+2;;/p-2 |
Clave InChI |
LWIFNJYKWWTECW-UHFFFAOYSA-L |
SMILES canónico |
C1C[N+]2(CCN1C(=O)CCNCC3=CC=CC=C3)CC[N+]4(CCN(CC4)C(=O)CCNCC5=CC=CC=C5)CC2.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



